(R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride
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Overview
Description
®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring substituted with difluoro and glycyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the difluoromethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of supercritical fluids and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated reagents, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols .
Scientific Research Applications
®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups may enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-one share structural similarities with ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride.
Ephedra derivatives: These compounds also exhibit biological activity and have been used in various medicinal applications.
Uniqueness
The uniqueness of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride lies in its difluoro substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
IUPAC Name |
(2R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O.ClH/c8-7(9)1-5(2-10)12(4-7)6(13)3-11;/h5H,1,3-4,11H2;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDQWSJHMMMGQ-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CN)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC1(F)F)C(=O)CN)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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